molecular formula C6H9ClF3NO2 B2883566 2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride CAS No. 2402830-54-8

2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride

Cat. No.: B2883566
CAS No.: 2402830-54-8
M. Wt: 219.59
InChI Key: DMOYLOXPLDQNFJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride typically involves the cyclopropanation of a suitable precursor followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a cyclopropylamine derivative with trifluoromethyl iodide under basic conditions to form the trifluoromethylcyclopropylamine intermediate. This intermediate is then reacted with glycine or its derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted amino acids .

Scientific Research Applications

2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific enzyme and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-[1-(trifluoromethyl)cyclopropyl]ethanol;hydrochloride: Similar structure but with an ethanol moiety instead of acetic acid.

    2-Amino-2-[1-(trifluoromethyl)cyclopropyl]propanoic acid;hydrochloride: Similar structure but with a propanoic acid moiety.

Uniqueness

2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride is unique due to its specific combination of a trifluoromethyl group and a cyclopropyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid; hydrochloride (CAS Number: 2402830-54-8) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group and cyclopropyl moiety contribute to its pharmacological profile, making it a candidate for various therapeutic applications.

  • Molecular Formula : C6_6H9_9ClF3_3NO2_2
  • Molecular Weight : 219.59 g/mol
  • LogP : -1.68
  • Hydrogen Bond Donors/Acceptors : 2/3
  • Polar Surface Area : 63 Ų

Biological Activity Overview

The biological activity of 2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid; hydrochloride has been investigated in several studies, focusing on its effects on various biological targets and pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in several cancer cell lines, including:

  • A549 (lung cancer) : IC50_{50} values range from 1.48 to 6.38 µM.
  • MCF-7 (breast cancer) : IC50_{50} values range from 3.67 to 5.33 µM.
  • HCT-116 (colon cancer) : IC50_{50} values range from 2.28 to 3.46 µM.

The mechanism of action involves the induction of apoptosis through the modulation of key proteins involved in the cell cycle, specifically targeting the G2/M phase, leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2 .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has demonstrated significant anti-inflammatory activity. It inhibits the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo, with an IC50_{50} value of approximately 0.283 mM. This activity is particularly relevant for conditions characterized by excessive inflammation, such as autoimmune diseases .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the lipophilicity and overall bioactivity of the compound. Structural modifications have been explored to optimize its pharmacological profile:

  • Cyclopropyl Moiety : Contributes to binding affinity with specific biological targets.
  • Trifluoromethyl Group : Enhances metabolic stability and influences interactions with protein targets.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines showed that 2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid; hydrochloride effectively inhibited cell growth and induced apoptosis at low micromolar concentrations.
    Cell LineIC50_{50} (µM)
    A5491.48 - 6.38
    MCF-73.67 - 5.33
    HCT-1162.28 - 3.46
  • In Vivo Studies : Animal models treated with this compound exhibited reduced inflammation markers, supporting its potential application in treating inflammatory diseases.

Properties

IUPAC Name

2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)5(1-2-5)3(10)4(11)12;/h3H,1-2,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOYLOXPLDQNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(C(=O)O)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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